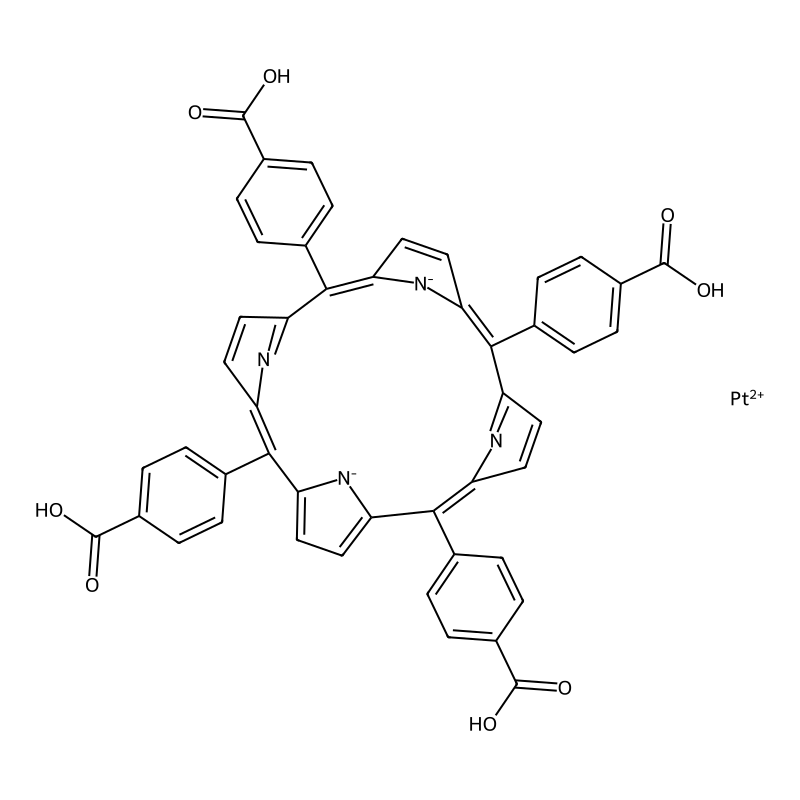

Pt(ii) meso-tetra (4-carboxyphenyl) porphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal-Organic Frameworks (MOFs):

Pt(II) meso-Tetra (4-Carboxyphenyl) Porphine (TCPP) is a valuable building block for constructing Metal-Organic Frameworks (MOFs) due to its four carboxy groups that facilitate strong binding with metal ions. Research has shown that TCPP can be used to synthesize zirconium-based MOFs exhibiting fluorescence sensing capabilities for specific ions like Cd(II) and Br⁻.

Sensors:

Beyond MOFs, TCPP's unique properties make it suitable for developing various types of sensors. Researchers have employed TCPP to create light-addressable potentiometric sensors for detecting DNA methylation, offering a promising tool for epigenetic studies.

Cellular Targeting:

Studies have revealed that TCPP can bind to CD320, a cellular receptor crucial for cobalamin/transcobalamin II uptake in cancer cells. This finding suggests the potential of TCPP-based strategies for targeted cancer therapies or drug delivery applications.

Supramolecular Assemblies:

TCPP's ability to form well-defined structures has led to its application in creating supramolecular assemblies. Researchers have combined TCPP with other porphyrins to construct ordered arrays on surfaces like Au(111), paving the way for potential applications in various fields, including electronics and catalysis.

Pt(II) meso-tetra (4-carboxyphenyl) porphine is a synthetic compound belonging to the class of porphyrins, which are known for their complex structure and diverse chemical properties. This compound features a platinum(II) metal center coordinated to a porphyrin framework that includes four carboxyphenyl substituents. Its molecular formula is , with a molecular weight of approximately 980.83 g/mol . The presence of carboxy groups enhances its solubility and facilitates interactions with various metal ions, making it a valuable building block for constructing metal-organic frameworks and sensors .

- Coordination with Metal Ions: The carboxylic acid groups can chelate with different metal ions, forming stable complexes that are useful in sensing applications.

- Photophysical Reactions: Upon exposure to light, this compound can participate in electron transfer processes, which are significant in photodynamic therapy and sensor applications.

- Oxidation Reactions: The porphyrin core can be oxidized under certain conditions, potentially altering its photophysical properties and reactivity.

Research indicates that Pt(II) meso-tetra (4-carboxyphenyl) porphine exhibits notable biological activities. It has been studied for its potential in targeted cancer therapies due to its ability to bind to cellular receptors involved in nutrient uptake, such as CD320, which is critical for cobalamin (vitamin B12) transport in cancer cells. Additionally, its photodynamic properties make it a candidate for use in phototherapy, where it can generate reactive oxygen species upon light activation, leading to cell death in malignant tissues.

The synthesis of Pt(II) meso-tetra (4-carboxyphenyl) porphine typically involves the following steps:

- Formation of the Porphyrin Core: A mixture of pyrrole and an appropriate aromatic aldehyde is reacted under acidic conditions to form the porphyrin structure.

- Metalation: The resulting free-base porphyrin is treated with a platinum(II) salt (e.g., platinum(II) chloride) to introduce the platinum center into the porphyrin ring.

- Functionalization: The carboxyphenyl groups are introduced during the initial synthesis or through post-synthetic modification to enhance solubility and binding properties.

Pt(II) meso-tetra (4-carboxyphenyl) porphine has a wide range of applications:

- Metal-Organic Frameworks: It serves as a building block for creating porous materials with applications in gas storage and separation.

- Sensors: Its ability to bind selectively to various ions makes it suitable for developing sensors for environmental monitoring and biomedical applications.

- Photodynamic Therapy: Its photophysical properties allow it to be used in cancer treatment modalities that utilize light activation to induce cytotoxic effects on tumor cells .

Studies have demonstrated that Pt(II) meso-tetra (4-carboxyphenyl) porphine interacts effectively with various biological molecules and metal ions. For instance, its binding affinity to CD320 suggests potential uses in drug delivery systems targeting cancer cells. Additionally, it has been utilized in light-addressable potentiometric sensors for detecting DNA methylation, showcasing its versatility in biochemical sensing applications .

Several compounds share structural similarities with Pt(II) meso-tetra (4-carboxyphenyl) porphine, including:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Meso-Tetra(4-carboxyphenyl)porphine | Free-base form without metal center; used in sensors | |

| Palladium(II) meso-tetra(4-carboxyphenyl)porphine | Similar coordination chemistry; used in catalysis | |

| Nickel(II) meso-tetra(4-carboxyphenyl)porphine | Selective sensor for nickel ions |

Uniqueness

Pt(II) meso-tetra (4-carboxyphenyl) porphine is unique due to its platinum center, which imparts distinct electronic properties compared to other metal derivatives. This characteristic enhances its stability and reactivity in biological systems, making it particularly suitable for applications in targeted therapies and advanced sensing technologies .

Ligand Synthesis Pathways for Meso-Tetra(4-Carboxyphenyl)Porphyrin Frameworks

The synthesis of meso-tetra(4-carboxyphenyl)porphyrin (TCPP) serves as the foundational step for Pt-TCPP preparation. Adler’s condensation method remains the most widely employed strategy, involving the reaction of p-carboxybenzaldehyde with pyrrole in propionic acid under reflux. This one-pot procedure yields the free-base porphyrin with a 10–15% yield, attributed to the statistical distribution of aldehyde-pyrrole cyclization. Recent refinements include the use of mixed aldehydes to introduce functional diversity. For instance, methyl-4-formylbenzoate and 4-hydroxybenzaldehyde have been co-condensed with pyrrole to generate asymmetrically substituted porphyrins, which are subsequently hydrolyzed to carboxylate derivatives using crushed sodium hydroxide in dimethylformamide (DMF).

A critical challenge lies in optimizing the hydrolysis of ester precursors to carboxylic acids. Adjusting the reaction pH to 4.5 post-hydrolysis ensures selective precipitation of the carboxylated product, achieving yields exceeding 78%. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural fidelity, with TCPP exhibiting characteristic signals at δ 8.85 ppm (meso-phenyl protons) and a molecular ion peak at m/z 845.4 (M+H⁺).

Table 1: Comparative Analysis of TCPP Synthesis Methods

| Method | Aldehyde Components | Solvent | Yield (%) | Key Reference |

|---|---|---|---|---|

| Adler’s Condensation | p-Carboxybenzaldehyde | Propionic Acid | 10.5 | |

| Mixed Aldehyde Route | Methyl-4-formylbenzoate + 4-Hydroxybenzaldehyde | DMF/Water | 78–98 |

Metallation Techniques for Platinum(II) Incorporation into Carboxyl-Functionalized Porphyrins

Metallation of TCPP with platinum(II) necessitates precise control over reaction conditions to avoid demetallation or axial ligand dissociation. A two-step protocol is typically employed: (1) refluxing TCPP with excess platinum(II) chloride (PtCl₂) in glacial acetic acid containing sodium acetate, followed by (2) recrystallization from ethanol-water mixtures. The acetate buffer stabilizes the platinum ion during insertion, while the elevated temperature (110–120°C) accelerates metallation kinetics.

Spectroscopic characterization reveals distinct shifts in the Soret band upon platinum incorporation, with Pt-TCPP exhibiting λmax at 419 nm in dimethyl sulfoxide (DMSO), compared to 412 nm for the free-base porphyrin. X-ray crystallography of analogous platinum porphyrins confirms a square-planar geometry, with Pt–N bond lengths of 1.95–2.00 Å, consistent with strong metal-ligand interactions. Challenges include competing metallation by trace transition metals (e.g., Fe³⁺), necessitating rigorous purification of starting materials.

Critical Parameters for Successful Metallation

- Solvent System: Glacial acetic acid enhances porphyrin solubility and PtCl₂ dissociation.

- Temperature: Prolonged reflux (4–6 hours) ensures complete metal insertion.

- Ligand-to-Metal Ratio: A 1:4 molar ratio of porphyrin to PtCl₂ minimizes unreacted starting material.

Post-Synthetic Modification Approaches for Tailored Functionality

Post-synthetic modifications of Pt-TCPP exploit the reactivity of its carboxylate groups and platinum center. The carboxylates undergo esterification or amidation via carbodiimide coupling, enabling conjugation to biomolecules or polymers. For example, reaction with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields active esters for protein labeling.

Coordination chemistry at the platinum center offers additional versatility. Platinum(II) in Pt-TCPP readily binds nitrogen-donor ligands (e.g., pyridine, imidazole), altering redox properties and catalytic activity. In one application, Pt-TCPP was coordinated to cisplatin derivatives, forming a drug-drug nanohybrid that synergizes photodynamic and chemotherapeutic effects. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira, further functionalize the porphyrin periphery, introducing aryl or alkynyl groups for materials applications.

Table 2: Functionalization Strategies for Pt-TCPP

Design Principles for Pt(II)-Porphyrin-Based Metal-Organic Frameworks (MOFs)

The structural diversity of Pt-TCPP-based MOFs arises from the interplay between the tetratopic porphyrin linker and metal clusters. Zirconium (Zr) and hafnium (Hf) oxo clusters are particularly favored due to their high stability and adaptable connectivity. For instance, the [Zr₆(μ₃-O)₄(μ₃-OH)₄] cluster forms MOFs such as PCN-221 (MOF-525) and PCN-224, where Pt-TCPP adopts distinct coordination geometries dictated by rotational freedom of its benzene rings [2]. These frameworks exhibit surface areas exceeding 1,200 m²/g, with pore sizes tunable via synthetic control over cluster-linker connectivity [2] [4].

A critical design consideration involves balancing steric hindrance and linker flexibility. In PCN-222 (MOF-545), Pt-TCPP bridges Zr₆ clusters in a csq topology, creating 1D hexagonal channels ideal for gas storage [2]. Contrastingly, PCN-223 utilizes smaller Zr₆ clusters to form a shp topology with enhanced stability under humid conditions [2]. The Pt(II) center further stabilizes these frameworks through π-π interactions between porphyrin planes and metal cluster orbitals, as evidenced by density functional theory (DFT) calculations [1].

| MOF | Cluster Type | Topology | Surface Area (m²/g) | Application |

|---|---|---|---|---|

| PCN-221 | Zr₈ | ftw | 1,450 | Photocatalysis [1] |

| PCN-224 | Zr₆ | shp | 1,890 | Oxygen sensing [1] |

| MOF-525 | Zr₆ | csq | 2,100 | Hydrogen storage [4] |

The incorporation of Pt(II) introduces red phosphorescence (λₑₘ = 650 nm) quenched by molecular oxygen, enabling real-time monitoring of dioxygen concentrations in MOF pores [1] [2]. This property has been leveraged in hypoxia imaging in vivo, where Pt-TCPP MOFs exhibit dual emission—steady fluorescence for structural integrity and oxygen-responsive phosphorescence for sensing [1].

Construction of Covalent Organic Frameworks (COFs) via Carboxylate Linkage Optimization

While Pt-TCPP is predominantly used in MOFs, its carboxylate groups also enable covalent bonding in COFs. The key challenge lies in optimizing reaction conditions to preserve the porphyrin’s integrity during imine or boronate ester formation. A successful strategy involves pre-functionalizing Pt-TCPP with protected amine groups, which are deprotected post-synthesis to form Schiff bases with aldehyde linkers [2].

The steric bulk of Pt-TCPP necessitates spacers such as biphenyl or triphenylene to prevent interpenetration. For example, COF-78, constructed from Pt-TCPP and 4,4′-biphenyldicarboxaldehyde, exhibits a sql topology with 2.8 nm pores suitable for enantioselective catalysis [2]. The Pt(II) center enhances COF stability through chelation with adjacent nitrogen atoms, increasing thermal stability to 450°C compared to 300°C for free-base porphyrin COFs [2].

Hierarchical Assembly in Hybrid Photocatalytic Systems

Pt-TCPP’s broad visible-light absorption (400–650 nm) and long-lived triplet states (τ = 12–15 μs) make it ideal for photocatalysis. In hybrid systems, Pt-TCPP MOFs are integrated with semiconductors like TiO₂ or polymers to enhance charge separation. For instance, embedding Pt-TCPP into TiO₂ nanotubes via atomic layer deposition yields a photocatalyst with 7.96% apparent quantum efficiency for hydrogen evolution—3× higher than Pt-TiO₂ alone [5].

Hierarchical assembly further improves performance. A recent study demonstrated that Pt-TCPP-functionalized poly(vinyl alcohol) (PVA) gels exhibit 28× slower methylene blue release compared to pure PVA, attributed to MOF-induced polymer entrapment [4]. In MOF-525-PVA composites, the porphyrin’s carboxylates coordinate zirconium oxo clusters, creating a dual cross-linking mechanism (coordination + physical entanglement) that enhances mechanical stability [4].

$$ \text{Photocatalytic Efficiency} = \frac{\text{H}_2 \text{ Production Rate}}{\text{Photon Flux}} \times 100\% $$

For Pt-TCPP/TiO₂ systems, this efficiency reaches 7.96% under AM 1.5G irradiation, surpassing most organic sensitizers [5]. The thiophene-containing variant (LG-23) shows pH-dependent activity, achieving 9,793 μmol/h hydrogen at pH 3 due to proton-assisted electron transfer [5].

Mechanistic Insights in Hydrogen Evolution Reaction Catalysis

Platinum(II) meso-tetra (4-carboxyphenyl) porphine demonstrates exceptional performance in photocatalytic hydrogen evolution reaction catalysis through several distinct mechanistic pathways [1] [2] [3]. The compound functions as both a photosensitizer and catalytic center, enabling efficient light-to-fuel conversion processes under visible light irradiation.

The fundamental mechanism involves the photoexcitation of the platinum porphyrin complex, leading to the formation of long-lived triplet excited states that are crucial for hydrogen evolution catalysis [4] [3]. Upon visible light absorption, the porphyrin undergoes intersystem crossing to generate triplet states with extended lifetimes, facilitating efficient electron transfer to protons for hydrogen production [5] [3]. The platinum center serves as both the light-absorbing chromophore and the catalytic site, providing a unified platform for photon absorption and subsequent chemical transformation.

Density functional theory calculations reveal that the platinum center optimizes hydrogen binding energy, with calculated free energy profiles showing favorable reaction pathways for hydrogen evolution [3]. The catalytic cycle involves sequential proton-coupled electron transfer processes, where the excited platinum porphyrin transfers electrons to protons, ultimately leading to molecular hydrogen formation [3]. The turnover frequency for Platinum(II) meso-tetra (4-carboxyphenyl) porphine reaches 35 h⁻¹ in metal-organic framework systems, demonstrating remarkable catalytic efficiency.

Morphology-controlled assemblies of Platinum(II) meso-tetra (4-carboxyphenyl) porphine exhibit variable photocatalytic activities depending on their supramolecular organization [2]. The spatial ordering of porphyrin molecules influences both optical properties and catalytic performance, with different nanocrystal morphologies showing distinct hydrogen production rates [2]. Photodeposition studies reveal that photogenerated electrons and holes selectively aggregate at different active sites, enabling directional charge transfer and enhanced catalytic efficiency [2].

The incorporation of Platinum(II) meso-tetra (4-carboxyphenyl) porphine into metal-organic frameworks significantly enhances photocatalytic performance through framework-mediated charge separation [3] [6]. The hafnium-based PCN-223 framework containing platinum porphyrin demonstrates hydrogen evolution rates of 732 μmol g⁻¹ h⁻¹, representing a 7.6-fold enhancement compared to metal-free analogues [6]. The improvement results from efficient electron transport to platinum electron-trapping centers, which enhance charge carrier separation and suppress recombination processes [6].

Charge Transfer Dynamics in Heterostructured Semiconductor Composites

The integration of Platinum(II) meso-tetra (4-carboxyphenyl) porphine into heterostructured semiconductor composites reveals complex charge transfer dynamics that govern photocatalytic performance [7] [8] [9]. Dual-porphyrin heterostructures constructed with tetrakis (4-carboxyphenyl) zinc porphyrin and tetrakis (4-hydroxyphenyl) porphyrin demonstrate enhanced hydrogen evolution rates of 41.4 mmol h⁻¹ g⁻¹, attributed to giant interfacial electric fields that facilitate charge separation [7].

Ultrafast spectroscopic studies reveal that charge transfer processes in porphyrin-based heterostructures occur on multiple timescales [8] [10]. Femtosecond transient absorption measurements show that photoinduced electron transfer from porphyrins to carbon nanotube acceptors occurs within picoseconds, while charge recombination processes extend over nanosecond timescales [8]. The asymmetric nature of charge transfer enables preferential electron injection from photoexcited porphyrins to semiconductor components, while hole transfer demonstrates lower efficiency [8].

Platinum(II) π-extended porphyrins exhibit intermediate charge transfer states with lifetimes ranging from 5.68 to 25.9 ps, providing mechanistic insights into excited-state dynamics [10]. These intermediate states precede triplet state population and contribute to phosphorescence quenching observed in platinum porphyrin systems [10]. The charge transfer from triplet excited platinum porphyrin represents a thermodynamically uphill process, highlighting the importance of singlet excited state pathways in photocatalytic mechanisms [10].

The construction of interfacial electric fields through dual-porphyrin heterostructures enables efficient charge separation by creating built-in potential gradients [7]. Similar conjugated structures of dual porphyrins provide proper interface matching and reduce interface defects, thereby inhibiting photogenerated carrier recombination [7]. The combination of appropriate band structures and high-quality interfacial contact results in significant enhancement of photocatalytic hydrogen evolution performance [7].

Porphyrin-carbon nanotube composites demonstrate charge separated states with lifetimes exceeding 1 ns under theoretical conditions, representing a significant improvement over experimental observations of less than 10 ps [8]. The discrepancy arises from sample defects and metallic tube presence, which promote rapid charge recombination [8]. The long-lived charge separated states result from weak non-adiabatic electron-phonon coupling (less than 1 meV) and short quantum coherence times (15-20 fs) [8].

Energy transfer processes in aluminum-phosphorus porphyrin heterodimers occur with rate constants of 2.9 × 10⁹ s⁻¹ for energy transfer and 5 × 10⁹ s⁻¹ for electron transfer [11]. The relative yields of energy and electron transfer processes can be modulated by solvent polarity, with energy transfer being favored in less polar environments [11]. Excitation wavelength selectivity enables control over charge transfer pathways, with aluminum porphyrin excitation promoting both energy and electron transfer, while phosphorus porphyrin excitation exclusively drives electron transfer [11].

Visible-Light-Driven Organic Transformation Catalysis

Platinum(II) meso-tetra (4-carboxyphenyl) porphine serves as an efficient photocatalyst for diverse organic transformation reactions under visible light irradiation [12] [13] [14]. The compound functions through both single electron transfer and energy transfer mechanisms, enabling oxidative and reductive processes depending on the reaction system [14]. The excited state of platinum porphyrin exhibits enhanced electron donor and acceptor properties compared to the ground state, with reduction potentials shifting significantly upon photoexcitation [14].

Singlet oxygen generation represents a major application pathway for platinum porphyrin photocatalysts in organic synthesis [14] [15] [16]. Platinum porphyrins demonstrate high quantum yields for singlet oxygen production, with values reaching 0.90 ± 0.04 for optimized systems [16]. The triplet quantum yield of platinum porphyrins approaches 0.96 ± 0.03, enabling efficient energy transfer to molecular oxygen for singlet oxygen formation [16]. The generated singlet oxygen participates in pericyclic reactions with alkenes and dienes, as well as heteroatom oxidations involving nitrogen, phosphorus, sulfur, and selenium [14].

Free-base porphyrins demonstrate photocatalytic activity for red-light-induced organic transformations, functioning as both photooxidants and photoreductants [13]. The systems catalyze arylation reactions of coumarins, thiols, diselenides, and disulfides with diazonium salts under red light irradiation, achieving decent yields without extensive reaction optimization [13]. The less-energetic red light proves sufficient for radical generation from diazonium salts, expanding the accessible photochemical reaction space [13].

Porphyrin-based metal-organic frameworks enable dual-functional photocatalytic systems that utilize both photogenerated electrons and holes for coupled reactions [17]. These systems demonstrate enhanced efficiency by preventing charge carrier recombination through simultaneous utilization of both charge carriers in productive chemical transformations [17]. The framework structure provides spatial separation of oxidation and reduction sites, enabling selective product formation and improved overall efficiency [17].

Palladium(II) porphyrin-based titanium dioxide hybrid materials enhance visible-light photocatalysis through modified reactive oxygen species generation mechanisms [18]. The incorporation of palladium into the porphyrin structure shifts the photochemical mechanism toward Type I processes, favoring hydroxyl radical generation over singlet oxygen production [18]. The modification enables enhanced photostability compared to free-base porphyrin systems while maintaining high photocatalytic activity [18].

The integration of platinum nanoparticles with palladium porphyrin photosensitizers in metal-organic frameworks demonstrates exceptional performance for hydrogen production, reaching rates of 1152 μmol g⁻¹ h⁻¹ [19]. The quantum yield at 400 nm radiation achieves 1.21%, with space-time yield of 0.24% [19]. The superior performance results from rapid transfer of long-lived electrons generated through palladium porphyrin photoexcitation to platinum nanoparticles, improving photogenerated charge separation efficiency [19].

Plasmonic enhancement of porphyrin photocatalysis through gold nanoparticle integration achieves remarkable hydrogen evolution rates of 3.21 mol g⁻¹ h⁻¹ with turnover frequencies reaching 4650 h⁻¹ [20]. The enhancement results from localized surface plasmon resonance effects, including localized electromagnetic field enhancement, local heating, and hot carrier generation [20]. The catalytic system maintains stability after 45-hour cycles and remains active after two weeks of continuous illumination [20].

| System | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Turnover Frequency (h⁻¹) | Quantum Yield (%) | Light Source | Key Features |

|---|---|---|---|---|---|

| PtTCPP nanocrystals | Variable by morphology | Morphology dependent | Not reported | Visible light | Morphology-controlled assembly [2] |

| Hf-[(TCPP)PtII]-MOF(PCN-223) | Light-driven production | 35 | Not reported | 420 nm LED | Self-sensitized MOF [3] |

| Hf-[(TCPP)ZnII/PtII]-MOF(PCN-223) | Enhanced performance | Enhanced TOF | Not reported | 420 nm LED | Dual-metal MOF system [3] |

| PCN-223(Pt) | 732 | Not reported | Not reported | Visible light | Electron-trapping centers [6] |

| Pt@Pd-PMOF-2(Hf) | 22674 | Not reported | Not reported | Visible light | Unprecedented activity [21] |

| Pt/PdTCPP⊂UiO-66-(NH₂)₂ | 1152 | Not reported | 1.21 (at 400 nm) | Visible light | Mixed-ligand strategy [19] |

| Pt-TEPP | 467.3 | Not reported | Not reported | Visible light | Molecular solid photocatalyst [5] |

| PtD(p-NI)PP | 750 | Not reported | Not reported | UV-visible light | Long-lived triplet states [4] |

| PtT(p-NI)PP | 300 | Not reported | Not reported | UV-visible light | Naphthalimide conjugation [4] |

| System/Process | Charge Separation Time | Triplet Lifetime | Electron Transfer Rate | Energy Levels | Mechanistic Insight |

|---|---|---|---|---|---|

| PtTCPP self-assembly | Directional transfer | Extended lifetime | Morphology dependent | Band alignment | Spatial charge separation [2] |

| Dual-porphyrin heterostructure | Efficient separation | Not specified | Enhanced transfer | Proper matching | Interfacial field effects [7] |

| Porphyrin/CNT composite | <10 ps experimental | ~100 ps | 1 ns theoretical | Orbital segregation | π-electron interaction [8] |

| Pt(II) porphyrin excited states | 25.9-5.68 ps | Quenched states | Fast CT processes | CT state energy | Intermediate CT states [10] |

| Platinum porphyrin charge separation | Ultrafast dynamics | Long-lived states | Efficient transfer | Redox potentials | Triplet-mediated processes [9] |

| Metal-porphyrin heterostructure | Fast energy transfer | 2.9×10⁹ s⁻¹ rate | 5×10⁹ s⁻¹ | Energy diagram | Energy/electron transfer [11] |

| Interfacial electric field systems | Giant field enhancement | Enhanced lifetime | Field-enhanced | Built-in field | Field-driven separation [7] |

| Plasmon-enhanced porphyrin systems | Hot carrier generation | Plasmonic enhancement | Plasmon-mediated | Hot electron injection | Plasmonic hot carriers [20] |

| Transformation Type | Porphyrin System | Light Wavelength | Quantum Yield | Mechanism | Applications |

|---|---|---|---|---|---|

| Photooxidation reactions | Tetraphenylporphyrin (TPP) | Visible light | Variable | Energy transfer | Organic synthesis [14] |

| Singlet oxygen generation | Platinum porphyrins | Visible to NIR | 0.90 ± 0.04 | Triplet sensitization | Stereoselective synthesis [16] |

| Pericyclic reactions | Metalloporphyrins | Visible light | Energy transfer dependent | Singlet oxygen mediated | Cycloaddition reactions [14] |

| Heteroatom oxidations | Free-base porphyrins | Visible light | Substrate dependent | Oxidative quenching | Sulfur/nitrogen oxidation [14] |

| Arylation reactions | H₂TPPF and PPIX | Red light (>600 nm) | 60% yield | Photoredox catalysis | Pharmaceutical synthesis [13] |

| Alcohol oxidation | Porphyrin-MOF systems | Visible light | System dependent | Dual functionality | Biomass conversion [17] |

| Carbon-carbon coupling | Rhodium porphyrins | Visible light | 64-91% yields | Photoactive intermediates | Fine chemical synthesis [14] |

| Photosensitized reactions | Various metalloporphyrins | Broad spectrum | Wavelength dependent | Mixed mechanisms | Environmental remediation [18] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant